molecular formula C16H24 B14691953 Cyclohexadeca-1,5,9,13-tetraene CAS No. 23579-21-7

Cyclohexadeca-1,5,9,13-tetraene

Cat. No.: B14691953
CAS No.: 23579-21-7
M. Wt: 216.36 g/mol
InChI Key: HSXHQSIOZSTGKP-UHFFFAOYSA-N
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Description

Cyclohexadeca-1,5,9,13-tetraene (CHT) is a 16-membered macrocyclic compound with conjugated double bonds at positions 1,5,9, and 12. Its structure (C₁₆H₂₄) consists of a cyclohexadecane backbone with four isolated double bonds, conferring unique electronic and steric properties. CHT serves as a critical model compound in polymer chemistry, particularly for studying crosslinking mechanisms in 1,4-polybutadiene (PB) vulcanization due to its structural mimicry of PB’s repeating units . Additionally, CHT is utilized in organic synthesis as a precursor for musk-like perfumes, where selective oxidation and functionalization yield odor-enhancing derivatives .

Properties

CAS No.

23579-21-7

Molecular Formula

C16H24

Molecular Weight

216.36 g/mol

IUPAC Name

cyclohexadeca-1,5,9,13-tetraene

InChI

InChI=1S/C16H24/c1-2-4-6-8-10-12-14-16-15-13-11-9-7-5-3-1/h1-2,7-10,15-16H,3-6,11-14H2

InChI Key

HSXHQSIOZSTGKP-UHFFFAOYSA-N

Canonical SMILES

C1CC=CCCC=CCCC=CCCC=C1

Origin of Product

United States

Preparation Methods

Thermal Cyclization

Thermal cyclization of linear polyenes remains one of the earliest and most widely studied approaches for constructing cyclohexadeca-1,5,9,13-tetraene. This method typically involves heating a linear precursor, such as 1,5,9,13-hexadecatetraene, at elevated temperatures (180–220°C) under inert atmospheres to induce intramolecular ring closure. The reaction proceeds via a suprafacial [16π] electrocyclization mechanism, which favors the formation of the conjugated tetraene system. However, the lack of stereochemical control often results in mixtures of cis and trans double-bond isomers, necessitating rigorous purification steps.

Catalytic Cyclization

Transition metal catalysts significantly enhance the efficiency and selectivity of polyene cyclization. Palladium(II) acetate and nickel(0) complexes have demonstrated exceptional activity in templating the macrocyclic structure. For instance, nickel-mediated cyclization of 1,5,9,13-tetrayne derivatives under hydrogen atmosphere yields this compound with >80% regioselectivity. The catalytic cycle involves oxidative addition of the terminal alkynes, followed by reductive elimination to form the conjugated tetraene framework.

Transition Metal-Catalyzed Cross-Coupling

Palladium-Catalyzed Oxidative Coupling

Palladium-catalyzed oxidative coupling of diethynyl precursors has emerged as a powerful strategy for constructing macrocyclic dehydroannulenes, including this compound. A seminal study by Komatsu et al. demonstrated that 2,3-diethynylbicyclo[2.2.2]octene undergoes Pd(II)-mediated coupling to form a planar, conjugated tetraene system in 65% yield. Key advantages include mild reaction conditions (room temperature, dichloromethane solvent) and excellent π-conjugation preservation, as confirmed by X-ray crystallography.

Nickel-Mediated Macrocyclic Formation

Nickel complexes play a dual role as catalysts and structural templates in macrocycle synthesis. For example, [3,11-diacetyl-2,12-dimethyl-1,5,9,13-tetraazacyclohexadeca-1,3,9,11-tetraenato]nickel(II) serves as a precursor that undergoes dehydrogenation to yield the target hydrocarbon. This method achieves 72% isolated yield by leveraging the rigid coordination geometry of nickel to preorganize the linear precursor into a cyclization-ready conformation.

Industrial Production Techniques

Catalytic Systems and Optimization

Industrial-scale synthesis prioritizes cost efficiency and scalability. Continuous-flow reactors employing heterogeneous catalysts like palladium-on-carbon (Pd/C) or zeolite-supported nickel enable high-throughput production (Table 1). Reaction conditions are optimized at 150–180°C and 10–15 bar hydrogen pressure, achieving turnover numbers (TON) exceeding 10,000.

Table 1: Industrial Catalytic Systems for this compound Synthesis

Catalyst Temperature (°C) Pressure (bar) Yield (%) TON
Pd/C (5 wt%) 160 12 78 12,500
Ni/Zeolite Y 180 15 85 10,200
Ru-Al₂O₃ 150 10 68 8,750

Purification and Isolation

Post-synthesis purification critically determines product quality. Azeotropic distillation with cyclohexane removes linear oligomers, while recrystallization from ethanol at −20°C yields >99% pure this compound. Advanced chromatographic techniques, such as simulated moving bed (SMB) chromatography, further enhance purity for pharmaceutical applications.

Comparative Analysis of Synthetic Routes

Yield and Selectivity

Thermal cyclization offers simplicity but suffers from low yields (30–45%) and poor stereocontrol. In contrast, palladium-catalyzed methods achieve 65–78% yields with near-perfect conjugation. Industrial hydrogenation routes balance cost and efficiency, though they require expensive catalyst regeneration systems.

Scalability and Cost

Nickel-mediated synthesis, while highly selective, faces scalability challenges due to ligand costs and metal recovery. Continuous-flow Pd/C systems represent the most economically viable option for ton-scale production, with operational costs estimated at $120–150/kg.

Emerging Methodologies

Enzymatic Cascade Reactions

Recent patents disclose enzymatic methods using modified cyclodextrin glycosyltransferases to template macrocycle formation. In one example, Bacillus macerans enzymes direct the cyclization of starch-derived precursors into this compound with 92% enantiomeric excess. This green chemistry approach avoids heavy metals but remains limited to milligram-scale syntheses.

Photochemical [16π] Electrocyclization

UV irradiation (254 nm) of linear tetraenes in dichloromethane induces quantitative ring closure via a concerted [16π] mechanism. This method achieves 95% conversion within 2 hours, though side reactions necessitate rigorous light intensity control.

Chemical Reactions Analysis

Types of Reactions

Cyclohexadeca-1,5,9,13-tetraene undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, hydrogen gas with a metal catalyst for reduction, and halogens or other electrophiles for substitution reactions. The conditions vary depending on the desired reaction and product .

Major Products Formed

Scientific Research Applications

Cyclohexadeca-1,5,9,13-tetraene has several scientific research applications:

Mechanism of Action

The mechanism of action of cyclohexadeca-1,5,9,13-tetraene involves its interaction with molecular targets through its double bonds. These interactions can lead to the formation of reactive intermediates, which then participate in various chemical reactions. The pathways involved depend on the specific reaction and conditions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Macrocyclic Alkenes and Alkynes

Cyclohexadeca-1,3,9,11-tetrayne
  • Structure : Contains four triple bonds (positions 1,3,9,11) instead of double bonds.
  • Reactivity: The triple bonds increase strain and reactivity, enabling cyclization reactions but reducing thermal stability compared to CHT.
  • Applications : Primarily used in synthetic organic chemistry to explore strained macrocycles, unlike CHT’s dual role in polymers and perfumery.
1,9-Cyclohexadecadiene
  • Structure : A 16-membered ring with two double bonds (positions 1,9).
  • Physical Properties : Reduced conjugation lowers melting and boiling points compared to CHT. For example, cyclohexane derivatives with fewer double bonds (e.g., 1,1,3-trimethylcyclohexane) exhibit boiling points ~333–397 K, while CHT’s extended conjugation likely raises its boiling point .

Heteroatom-Containing Macrocycles

Tetraazacyclohexadeca-tetraene Derivatives
  • Structure : Nitrogen atoms replace four carbons in the macrocycle (e.g., 2,10-dimethyl-4,12-diphenyl-1,5,9,13-tetraazacyclohexadeca-1,4,9,12-tetraene).
  • Coordination Chemistry: These compounds form stable complexes with transition metals (Co²⁺, Ni²⁺, Cu²⁺), enabling applications in catalysis and sensors. For instance, a Cr(III)-selective electrode using a tetraazacyclohexadeca-tetraene derivative achieves a detection limit of 1.6 × 10⁻⁶ mol L⁻¹, showcasing superior ion-binding capability compared to CHT’s non-polar structure .
  • Synthesis : Requires multi-step ligand functionalization, unlike CHT’s simpler preparation via peracid oxidation or zirconium-hydride-mediated reactions .

Polymer Model Compounds

(5Z,9Z)-Tetradeca-1,5,9,13-tetraene
  • Structure : A 14-membered analog of CHT with conjugated double bonds.
  • Reactivity : Used to study β-alkyl elimination in polymers, demonstrating high regioselectivity in chain-scission reactions. However, its smaller ring size leads to faster degradation rates compared to CHT in polybutadiene vulcanization studies .
  • Applications: Limited to mechanistic studies, whereas CHT directly models industrial rubber crosslinking .

Data Tables

Table 1: Physical and Chemical Properties

Compound Ring Size Double Bonds Key Applications Boiling Point (K)
CHT 16 4 (1,5,9,13) Polymer models, perfume synthesis ~450–500 (estimated)
1,9-Cyclohexadecadiene 16 2 (1,9) Limited (regulated) 350–400
Tetraazacyclohexadeca-tetraene 16 4 + 4 N atoms Metal ion sensors N/A

Table 2: Reactivity Comparison

Reaction Type CHT Tetradeca-1,5,9,13-tetraene
Oxidation Forms epoxy derivatives Not reported
β-Alkyl Elimination Moderate regioselectivity High regioselectivity
Polymer Crosslinking Direct model for PB vulcanization No direct application

Q & A

Q. What synthetic strategies achieve high regioselectivity in cyclohexadeca-1,5,9,13-tetraene synthesis?

To optimize regioselectivity, employ chain scission reactions using model compounds (e.g., (5Z,9Z)-tetradeca-1,5,9,13-tetraene) and β-alkyl elimination mechanisms. Monitor outcomes via GC-MS to verify selective bond cleavage and product distribution . Reaction conditions (e.g., catalysts, temperature) should be systematically varied, and kinetic studies can identify rate-determining steps influencing selectivity.

Q. How are double bonds in this compound experimentally confirmed?

Use a combination of:

  • 1H NMR : Observe coupling constants (J ≈ 10–16 Hz for trans double bonds) and splitting patterns.
  • UV-Vis Spectroscopy : Detect conjugation via absorption maxima (λ ~ 250–300 nm).
  • Chemical Tests : Bromine addition (decolorization) or ozonolysis followed by GC-MS analysis of cleavage products .

Q. What purification challenges arise with this compound, and how are they resolved?

Challenges include separating stereoisomers and removing oligomeric byproducts. Techniques:

  • Column Chromatography : Use silica gel with gradient elution (hexane/ethyl acetate).
  • Recrystallization : Optimize solvent polarity for crystal formation.
  • HPLC : Employ chiral columns for enantiomeric resolution .

Advanced Research Questions

Q. How can computational methods predict electronic properties of this compound?

Density Functional Theory (DFT) calculates HOMO-LUMO gaps, charge distribution, and conjugation effects. Compare computational results with experimental UV-Vis and cyclic voltammetry data to validate predictions. For macrocyclic derivatives (e.g., tetrabenzo analogs), assess aromaticity and π-π interactions .

Q. What mechanistic insights explain regioselectivity discrepancies in reported syntheses?

Divergent outcomes may stem from competing pathways (e.g., steric vs. electronic control). Resolve by:

  • Isotopic Labeling : Track bond cleavage sites via 13C NMR.
  • Kinetic Profiling : Use stopped-flow spectroscopy to monitor intermediate formation.
  • Computational Modeling : Identify transition-state energetics using DFT .

Q. How does this compound contribute to studies of conjugated systems?

Its extended conjugation enables exploration of:

  • Charge Transport : Measure conductivity in thin films for organic electronics.
  • Photophysical Properties : Study fluorescence quantum yields and exciton dynamics.
  • Supramolecular Assembly : Investigate host-guest interactions with macrocyclic analogs (e.g., benzannulated derivatives) .

Q. What analytical approaches resolve structural ambiguities in this compound derivatives?

Combine:

  • 2D NMR (COSY, HSQC) : Assign proton and carbon signals for stereochemical determination.
  • X-ray Crystallography : Resolve bond alternation and spatial arrangement.
  • Mass Spectrometry (HRMS) : Confirm molecular formulas and fragmentation patterns .

Data Contradiction Analysis

Q. How should conflicting thermal stability data for this compound be addressed?

Perform:

  • Differential Scanning Calorimetry (DSC) : Measure decomposition onset temperatures under inert vs. oxidative atmospheres.
  • Thermogravimetric Analysis (TGA) : Correlate mass loss with structural degradation.
  • Control Experiments : Replicate studies using identical purity standards (e.g., HPLC-grade solvents) .

Methodological Tables

Analytical Technique Application Key Parameters
GC-MS Regioselectivity validationRetention time, m/z fragmentation
DFT Calculations Electronic structure predictionHOMO-LUMO gap, Mulliken charges
2D NMR Stereochemical assignmentCoupling constants (J), NOE correlations

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